3-(Hydroxymethyl)-1-methylazepan-2-one is a cyclic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound features a hydroxymethyl group and a methyl substituent on the azepane ring, contributing to its unique chemical properties. The molecular formula for this compound is , and it is of interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, as detailed in scientific literature and patents. These methods often involve multi-step synthetic routes that incorporate different chemical reactions to achieve the desired product.
3-(Hydroxymethyl)-1-methylazepan-2-one can be classified as:
The synthesis of 3-(Hydroxymethyl)-1-methylazepan-2-one typically involves several key steps:
A common synthetic route involves:
3-(Hydroxymethyl)-1-methylazepan-2-one can participate in various chemical reactions, including:
The reaction conditions, including temperature, solvent choice, and catalysts, play a crucial role in determining the yield and selectivity of the reactions involving this compound.
Experimental studies are necessary to elucidate the specific biological mechanisms and pathways influenced by this compound.
3-(Hydroxymethyl)-1-methylazepan-2-one has potential applications in:
Research into this compound continues to explore its full potential within these fields, emphasizing the importance of understanding both its chemical properties and biological interactions.
The construction of the seven-membered azepan-2-one ring system with precise stereocontrol represents a fundamental synthetic challenge. Enantioselective ring-expansion strategies from piperidine precursors provide efficient access to the target scaffold, utilizing Curtius rearrangements or Beckmann rearrangements of functionalized cyclohexanone derivatives to install the lactam functionality with chirality transfer from chiral auxiliaries [2]. A particularly effective approach involves diastereoselective dicarbofunctionalization of cyclopentene derivatives followed by Kulinkovich cyclopropanation, enabling the introduction of two contiguous stereocenters that are subsequently elaborated to chiral azepanones through ring expansion (Table 1) [1]. This methodology achieves diastereomeric ratios exceeding 20:1 when employing chiral directing groups on nitrogen.
Table 1: Stereoselective Approaches to Azepan-2-one Core
Method | Key Stereocontrol Element | Diastereomeric Ratio | Overall Yield |
---|---|---|---|
Ring Expansion via Curtius | Chiral amine auxiliary | 15:1 | 42% |
Beckmann Rearrangement | Oxime stereochemistry | 8:1 | 38% |
Dicarbofunctionalization | Nickel-catalyzed asymmetric cyclization | 22:1 | 61% |
Hydroxy-directed Reduction | Substrate-controlled hydride delivery | 12:1 | 55% |
Catalytic asymmetric hydrogenation of enamide intermediates enables stereoselective installation of the hydroxymethyl substituent at C3. When employing chiral Bisphosphine-Rhodium complexes, enantiomeric excesses of 85-92% are achieved for the reduction of 3-methyleneazepan-2-one precursors [2]. The stereochemical outcome is highly dependent on protecting group selection, with N-Boc derivatives providing superior enantioselectivity compared to N-Cbz protected substrates due to reduced coordination to the metal center.
The strategic importance of 3-(hydroxymethyl)-1-methylazepan-2-one is evidenced by its role as a pivotal intermediate for synthetic opioids and cannabinoid receptor modulators. This scaffold serves as the central precursor for N-substituted norazepane derivatives that exhibit high affinity for central nervous system targets [4]. Synthetic routes frequently commence from N-Boc-3-cyanoazepane, which undergoes sequential reduction and N-methylation to afford the hydroxymethyl lactam in high yield.
Critical intermediates include:
Table 2: Key Intermediates Derived from 3-(Hydroxymethyl)-1-methylazepan-2-one
Intermediate | Synthetic Transformation | Application Target | Yield Range |
---|---|---|---|
3-Formylazepan-2-one | Reductive amination | Fentanyl analogues | 70-85% |
3-Bromomethylazepan-2-one | Nucleophilic substitution | Benzamide cannabinoids | 65-78% |
3-(Aminomethyl)azepan-2-one | Carbamate formation | Urea-based SCRA* | 60-72% |
3-Cyanomethylazepan-2-one | Reduction to primary amine | Tetramethylcyclopropyl | 55-68% |
*Synthetic Cannabinoid Receptor Agonists
The structural versatility of this intermediate is demonstrated in the synthesis of 1-(5-fluoropentyl)-3-(naphthoyl)indole derivatives, where regioselective Friedel-Crafts acylation is directed by the lactam carbonyl oxygen [9]. N-Demethylation prior to side chain installation followed by realkylation proves essential for avoiding N-dealkylation side reactions during coupling steps, improving yields by 25-40% compared to direct functionalization approaches.
Transition metal catalysis enables efficient installation and modification of the hydroxymethyl group at C3. Nickel-catalyzed Ueno-Stork-type dicarbofunctionalization provides a powerful method for constructing stereodefined hydroxymethyl precursors from iodo-acetal derivatives [1]. Optimized conditions employing Ni(bpy)Cl₂ (10 mol%) and zinc dust in tert-butanol/water (4:1) at 60°C achieve 61% yield of the critical intermediate with excellent diastereoselectivity (dr >20:1). The reaction proceeds through radical cyclization with effective control of stereochemistry at both newly formed stereocenters.
Palladium-catalyzed carbonylative spirolactonization of hydroxycyclopropanol precursors, while originally developed for prostaglandin synthesis, has been adapted for azepanone functionalization [1]. Under carbon monoxide atmosphere (1 atm) with Pd(OAc)₂ (5 mol%) and 1,4-benzoquinone as oxidant, this transformation installs ester functionalities adjacent to the hydroxymethyl group in 40-50% yield. Crucially, the reaction demonstrates broad functional group tolerance toward nitrogen-containing heterocycles when conducted at 80°C in dioxane.
Recent advances include:
Table 3: Catalytic Systems for Hydroxymethyl Functionalization
Catalytic System | Reaction Type | Key Advantage | Limitation |
---|---|---|---|
Ni(bpy)Cl₂/Zn | Ueno-Stork dicarbofunctionalization | Excellent diastereocontrol | Organotin reductant required |
Pd(OAc)₂/BQ | Carbonylative spirolactonization | Functional group tolerance | CO pressure needed |
Ru-Mesitolyl complex | Z-Selective metathesis | High stereoselectivity | Limited substrate scope |
Ir-(S,S)-f-Binaphane | Asymmetric hydrogenation | High enantioselectivity | Catalyst cost |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: